![molecular formula C8H9ClFN B3263896 [(4-Chloro-3-fluorophenyl)methyl](methyl)amine CAS No. 381236-67-5](/img/structure/B3263896.png)
[(4-Chloro-3-fluorophenyl)methyl](methyl)amine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature in a methanolic medium. The resulting product is 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one .
Molecular Structure Analysis
The single-crystal X-ray diffraction data of this compound reveal its crystal structure. It adopts a six-coordinated octahedral geometry, with “O” and “N” donor atoms of the Schiff base ligand coordinating with the metal (II) ions .
Scientific Research Applications
Synthesis and Material Applications
Polymer Electrolytes Synthesis : A study by Kim et al. (2011) demonstrated the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction. This method offers precise control of cation functionality, facilitating the direct incorporation of guanidinium into stable phenyl rings, which is critical for high-performance polymer electrolytes in energy devices (Kim et al., 2011).
Corrosion Inhibition : Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, for corrosion inhibition on mild steel in HCl medium. Their research indicates that the structure of these compounds significantly influences their efficacy as corrosion inhibitors, with certain derivatives providing up to 92.56% inhibition efficiency (Boughoues et al., 2020).
Synthetic Chemistry and Drug Development
Drug Intermediate Synthesis : Zhang et al. (2019) reported a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs. This synthesis underscores the relevance of fluorophenyl derivatives in the development of pharmaceuticals (Zhang et al., 2019).
Antimicrobial Activity : Novel triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, were synthesized and found to possess significant antimicrobial activities. This finding highlights the potential of fluorophenyl compounds in creating effective antimicrobial agents (Bektaş et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICNBYWFPDIAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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